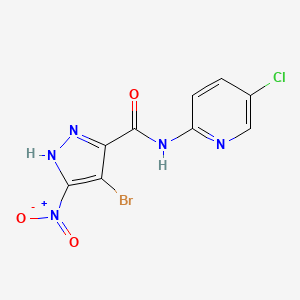
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMAPT belongs to the family of naphthoquinones and has shown promising results in various preclinical studies.
Wirkmechanismus
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, induction of oxidative stress, and modulation of the tumor microenvironment. NF-κB is a transcription factor that plays a crucial role in the regulation of cell survival, proliferation, and inflammation. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has been shown to induce oxidative stress in cancer cells, leading to the activation of the p53 pathway and subsequent apoptosis. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases and urokinase plasminogen activator, leading to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has several advantages as a potential anti-cancer agent, including its ability to induce apoptosis in cancer cells and inhibit angiogenesis. However, its limitations include its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
For research on N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine include investigating its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine for maximum efficacy and minimal toxicity. Finally, clinical trials are needed to determine the safety and efficacy of N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine in humans.
Synthesemethoden
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine can be synthesized through a multi-step process involving the condensation of 1,2-naphthoquinone with N,N-dimethyl-1,3-propanediamine. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has been extensively studied for its potential as an anti-cancer agent. It has shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in various cancer cell lines and animal models. N,N-dimethyl-N'-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-propanediamine has also been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(2)11-5-10-16-15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJJGLNKULIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)
![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)

![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)